molecular formula C20H20O B14478209 5,5-Dimethyl-3-(p-phenylphenyl)cyclohex-2-en-1-one CAS No. 72036-53-4

5,5-Dimethyl-3-(p-phenylphenyl)cyclohex-2-en-1-one

Katalognummer: B14478209
CAS-Nummer: 72036-53-4
Molekulargewicht: 276.4 g/mol
InChI-Schlüssel: KZFBORHKRNSIDA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,5-Dimethyl-3-(p-phenylphenyl)cyclohex-2-en-1-one is an organic compound with the molecular formula C20H20O and a molecular weight of 276.3722 g/mol . This compound is known for its unique structure, which includes a cyclohexene ring substituted with dimethyl and phenyl groups. It is used in various scientific research applications due to its interesting chemical properties.

Vorbereitungsmethoden

The synthesis of 5,5-Dimethyl-3-(p-phenylphenyl)cyclohex-2-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-(p-phenylphenyl)cyclohex-2-en-1-one with a methylating agent under specific conditions . Industrial production methods may vary, but they typically involve similar reaction conditions with optimized parameters to ensure high yield and purity.

Analyse Chemischer Reaktionen

5,5-Dimethyl-3-(p-phenylphenyl)cyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions where one of its substituents is replaced by another group.

Wissenschaftliche Forschungsanwendungen

5,5-Dimethyl-3-(p-phenylphenyl)cyclohex-2-en-1-one is utilized in various scientific research fields:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential biological activities.

    Medicine: Research is conducted to explore its potential therapeutic applications, including its effects on specific biological pathways.

    Industry: The compound is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5,5-Dimethyl-3-(p-phenylphenyl)cyclohex-2-en-1-one involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, thereby affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of the research .

Vergleich Mit ähnlichen Verbindungen

5,5-Dimethyl-3-(p-phenylphenyl)cyclohex-2-en-1-one can be compared with similar compounds such as:

Eigenschaften

CAS-Nummer

72036-53-4

Molekularformel

C20H20O

Molekulargewicht

276.4 g/mol

IUPAC-Name

5,5-dimethyl-3-(4-phenylphenyl)cyclohex-2-en-1-one

InChI

InChI=1S/C20H20O/c1-20(2)13-18(12-19(21)14-20)17-10-8-16(9-11-17)15-6-4-3-5-7-15/h3-12H,13-14H2,1-2H3

InChI-Schlüssel

KZFBORHKRNSIDA-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC(=CC(=O)C1)C2=CC=C(C=C2)C3=CC=CC=C3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.